Cas no 881569-20-6 ((5Z)-3-cyclopentyl-5-{(2,4-dimethylphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one)

The compound (5Z)-3-cyclopentyl-5-{(2,4-dimethylphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one exhibits unique structural features and properties. Its 1,3-thiazolidin-4-one core provides a versatile platform for various chemical transformations, while the 5Z-configuration and substituents enhance solubility and reactivity. This compound is suitable for research applications in drug discovery and material science.
(5Z)-3-cyclopentyl-5-{(2,4-dimethylphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one structure
881569-20-6 structure
Product name:(5Z)-3-cyclopentyl-5-{(2,4-dimethylphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
CAS No:881569-20-6
MF:C17H20N2OS2
MW:332.483501434326
CID:5438117
PubChem ID:135398847

(5Z)-3-cyclopentyl-5-{(2,4-dimethylphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one Chemical and Physical Properties

Names and Identifiers

    • (5Z)-3-cyclopentyl-5-{[(2,4-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
    • 881569-20-6
    • F3225-8584
    • STK991423
    • 3-cyclopentyl-5-[(2,4-dimethylphenyl)iminomethyl]-4-hydroxy-1,3-thiazole-2-thione
    • AKOS005646551
    • (5Z)-3-cyclopentyl-5-{[(2,4-dimethylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one
    • (Z)-3-cyclopentyl-5-(((2,4-dimethylphenyl)amino)methylene)-2-thioxothiazolidin-4-one
    • 3-Cyclopentyl-5-[[(2,4-dimethylphenyl)amino]methylene]-2-thioxo-4-thiazolidinone
    • (5Z)-3-cyclopentyl-5-{(2,4-dimethylphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
    • Inchi: 1S/C17H20N2OS2/c1-11-7-8-14(12(2)9-11)18-10-15-16(20)19(17(21)22-15)13-5-3-4-6-13/h7-10,13,18H,3-6H2,1-2H3
    • InChI Key: WPKWHDNYIVYAIV-UHFFFAOYSA-N
    • SMILES: S1C(=CNC2=CC=C(C)C=C2C)C(=O)N(C2CCCC2)C1=S

Computed Properties

  • Exact Mass: 332.10170561g/mol
  • Monoisotopic Mass: 332.10170561g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.2Ų
  • XLogP3: 4.4

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 440.3±55.0 °C(Predicted)
  • pka: -1.27±0.20(Predicted)

(5Z)-3-cyclopentyl-5-{(2,4-dimethylphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3225-8584-1mg
(5Z)-3-cyclopentyl-5-{[(2,4-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
881569-20-6 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3225-8584-25mg
(5Z)-3-cyclopentyl-5-{[(2,4-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
881569-20-6 90%+
25mg
$109.0 2023-04-27
Life Chemicals
F3225-8584-20mg
(5Z)-3-cyclopentyl-5-{[(2,4-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
881569-20-6 90%+
20mg
$99.0 2023-04-27
Life Chemicals
F3225-8584-50mg
(5Z)-3-cyclopentyl-5-{[(2,4-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
881569-20-6 90%+
50mg
$160.0 2023-04-27
Life Chemicals
F3225-8584-2mg
(5Z)-3-cyclopentyl-5-{[(2,4-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
881569-20-6 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3225-8584-10μmol
(5Z)-3-cyclopentyl-5-{[(2,4-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
881569-20-6 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3225-8584-3mg
(5Z)-3-cyclopentyl-5-{[(2,4-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
881569-20-6 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3225-8584-2μmol
(5Z)-3-cyclopentyl-5-{[(2,4-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
881569-20-6 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3225-8584-15mg
(5Z)-3-cyclopentyl-5-{[(2,4-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
881569-20-6 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3225-8584-4mg
(5Z)-3-cyclopentyl-5-{[(2,4-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
881569-20-6 90%+
4mg
$66.0 2023-04-27

Additional information on (5Z)-3-cyclopentyl-5-{(2,4-dimethylphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Introduction to (5Z)-3-cyclopentyl-5-{(2,4-dimethylphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one and Its Significance in Modern Chemical Biology

(5Z)-3-cyclopentyl-5-{(2,4-dimethylphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one, with the CAS number 881569-20-6, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This heterocyclic sulfone derivative exhibits a complex molecular framework that includes a cyclopentyl ring, a thiazolidinone core, and an amine-substituted benzene ring. The intricate arrangement of these functional groups makes it a promising candidate for further investigation in various biomedical applications.

The compound's structure is characterized by a thiazolidinone scaffold, which is known for its presence in numerous bioactive molecules. Thiazolidinones are four-membered heterocycles containing sulfur and oxygen atoms, and they are frequently found in natural products and pharmaceuticals. The presence of a sulfone group in this molecule enhances its reactivity and potential interactions with biological targets. Additionally, the cyclopentyl substituent contributes to the steric environment of the molecule, influencing its binding affinity and selectivity.

Recent studies have highlighted the importance of sulfonamide derivatives in drug discovery. The amine-substituted benzene ring in (5Z)-3-cyclopentyl-5-{(2,4-dimethylphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one resembles the pharmacophores found in many active pharmaceutical ingredients (APIs). This similarity suggests that the compound may exhibit properties such as inhibitory activity against enzymes or receptors involved in disease pathways.

The 2-sulfanylidene moiety is particularly noteworthy as it introduces a polar region that can interact with hydrophilic biological targets. This feature is crucial for designing molecules that can effectively penetrate biological membranes and reach their intended sites of action. The combination of these structural elements makes (5Z)-3-cyclopentyl-5-{(2,4-dimethylphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one a versatile scaffold for medicinal chemistry.

In the realm of chemical biology, the exploration of novel heterocyclic compounds is essential for developing innovative therapeutic strategies. The thiazolidinone core has been extensively studied for its role in various biological processes, including inflammation, angiogenesis, and cancer cell proliferation. By incorporating different substituents into this framework, researchers can modulate its biological activity to target specific diseases.

The dimethylphenyl group in the molecule adds another layer of complexity and potential functionality. This aromatic ring can engage in π-stacking interactions with biological targets, enhancing binding affinity. Additionally, the dimethylation at the ortho positions increases the lipophilicity of the benzene ring, which can improve membrane permeability and oral bioavailability.

Current research trends indicate that sulfonamide derivatives are being increasingly explored for their antimicrobial and anti-inflammatory properties. The sulfone group in (5Z)-3-cyclopentyl-5-{(2,4-dimethylphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one aligns with this trend, suggesting potential applications in treating infections or inflammatory conditions. Furthermore, the thiazolidinone core has shown promise in anti-cancer therapies due to its ability to disrupt critical cellular pathways.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been employed to optimize these processes. These methods not only improve efficiency but also enhance scalability for industrial applications.

The pharmacological evaluation of (5Z)-3-cyclopentyl-5-{(2,4-dimethylphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has begun to reveal its potential therapeutic benefits. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with metabolic disorders. Additionally, preliminary animal models suggest that it may have protective effects against oxidative stress-induced damage.

The future direction of research on this compound includes further exploration of its mechanism of action and optimization for clinical use. By understanding how it interacts with biological targets at a molecular level, researchers can design analogs with improved efficacy and reduced side effects. Collaborative efforts between chemists and biologists will be crucial in translating these findings into tangible therapeutic outcomes.

In conclusion, (5Z)-3-cyclopentyl-5-{(2,4-dimethylphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one represents a significant advancement in the field of chemical biology. Its unique structural features and promising biological activities make it a valuable candidate for drug discovery efforts aimed at treating various diseases. As research continues to uncover new insights into its properties and potential applications, this compound is poised to play a vital role in shaping the future of medicinal chemistry.

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